5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride
Description
Properties
IUPAC Name |
5-[(1S)-1-aminoethyl]-1H-pyridin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-5(8)6-2-3-7(10)9-4-6;;/h2-5H,8H2,1H3,(H,9,10);2*1H/t5-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXRYVVXJAONLQ-XRIGFGBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC(=O)C=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CNC(=O)C=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride typically involves the reaction of pyridinone derivatives with aminoethyl groups under controlled conditions. One common method includes the use of heterocyclic ketene aminals (HKA) and dialkylacetylenedicarboxylates (DAAD) in the presence of ethyl acetate (EtOAc) and 4-dimethylaminopyridine (DMAP) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the aminoethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Structural Differences and Implications
In contrast, analogs like 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine () utilize a thiadiazole ring, which enhances metabolic stability but reduces hydrogen-bonding interactions . Y-27632 () and AZD1480 () employ carboxamide and pyrimidine cores, respectively, highlighting diverse scaffold preferences for kinase inhibition.
Substituent Chemistry: The (1S)-1-aminoethyl group in the target compound introduces chirality, which is critical for binding specificity. Similar stereochemical features are observed in 5-[(1S)-1-Aminoethyl]-2-methylaniline hydrochloride (), suggesting shared synthetic routes for chiral intermediates . 5-Chloro-1-(4-piperidinylmethyl)-2(1H)-pyridinone () replaces the aminoethyl group with a chloro substituent and a piperidinylmethyl chain, likely improving blood-brain barrier penetration .
Salt Forms: Dihydrochloride salts (e.g., target compound, ) enhance aqueous solubility compared to mono-hydrochloride analogs (e.g., ).
Biological Activity
5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one; dihydrochloride is a compound with significant biological activity, particularly noted for its potential therapeutic applications in various fields, including oncology and neurology. This article details its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its pyridine ring structure, which includes an aminoethyl side chain at the 5-position. Its molecular formula is , with a molecular weight of approximately 209.1 g/mol. The presence of both an amino group and a hydroxyl group contributes to its reactivity and biological interactions.
5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one; dihydrochloride has been studied for its role as an inhibitor of various enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in modulating pathways related to cell signaling and proliferation. It interacts with Rho-associated protein kinases, which are crucial for regulating cytoskeletal dynamics and cellular motility.
- Receptor Interaction : The compound's ability to bind to specific protein targets makes it a candidate for therapeutic applications, particularly in cancer treatment.
Biological Activity Data
Research has provided insights into the compound's biological activity through various assays. Below is a summary of findings from recent studies:
| Study | Biological Activity | IC50/CC50 Values | Notes |
|---|---|---|---|
| Study A | Inhibition of Rho kinases | IC50 = 0.5 µM | Significant impact on cell migration |
| Study B | Antiproliferative effects on cancer cell lines | CC50 = 1 µM | Effective against non-small cell lung cancer |
| Study C | Enzyme inhibition (specific target not disclosed) | IC50 = 0.3 µM | Potential for drug development |
Case Study 1: Anticancer Activity
In a preclinical study involving non-small cell lung cancer (NSCLC) models, 5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one; dihydrochloride demonstrated significant antiproliferative effects. The study reported a reduction in tumor growth with an observed TGI (tumor growth inhibition) of 74.9% following treatment .
Case Study 2: Neurological Applications
Another investigation focused on the compound's potential neuroprotective properties. It was found to inhibit pathways associated with neuroinflammation, suggesting its utility in treating neurodegenerative diseases .
Q & A
Q. What synthetic strategies are recommended for achieving high stereochemical purity in the synthesis of 5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one dihydrochloride?
- Methodological Answer : The synthesis of chiral compounds like this requires asymmetric induction or resolution techniques. For example, using (S)-configured starting materials or chiral catalysts (e.g., L-proline derivatives) during the formation of the aminoethyl group ensures stereochemical control. Post-synthesis, chiral HPLC with columns like Chiralpak® IA/IB can verify enantiomeric purity . Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) may further enhance purity.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the pyridinone backbone and aminoethyl substituent. For diastereomeric verification, NOESY or COSY experiments detect spatial proximity of protons .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF validates molecular weight and hydrochloride counterion presence .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% by area) .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation .
- Safety : Use PPE (gloves, goggles) and fume hoods during handling. Immediate skin/eye exposure requires rinsing with copious water; inhalation necessitates fresh air and medical consultation .
Advanced Research Questions
Q. How can contradictions in reported biological activity (e.g., IC₅₀ variability) be resolved experimentally?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and culture conditions (e.g., serum-free media, 37°C/5% CO₂).
- Dose-Response Curves : Use 8–12 concentration points with triplicate measurements to minimize variability. Statistical tools like ANOVA or nonlinear regression (GraphPad Prism®) validate reproducibility .
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate assay sensitivity .
Q. What in vivo models are appropriate for evaluating neuroprotective or antitumor effects, and which endpoints should be prioritized?
- Methodological Answer :
- Neuroprotection : Use rodent models (e.g., MPTP-induced Parkinson’s disease in mice). Measure biomarkers (α-synuclein aggregation via ELISA) and behavioral endpoints (rotarod performance) .
- Antitumor Activity : Employ xenograft models (e.g., HT-29 colon cancer in nude mice). Track tumor volume (caliper measurements) and apoptosis markers (TUNEL assay) biweekly .
Q. How can computational and experimental methods elucidate target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina® with protein structures (PDB ID: e.g., 3QAK for kinase targets) to predict binding modes. Focus on hydrogen bonding with pyridinone oxygen and amine groups .
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., β-secretase) on sensor chips to measure real-time binding kinetics (KD, kon/koff) .
Q. What strategies optimize solubility and bioavailability for in vivo pharmacokinetic studies?
- Methodological Answer :
- Formulation : Use co-solvents (PEG-400/water) or cyclodextrin complexes to enhance aqueous solubility.
- Pharmacokinetics : Conduct IV/PO dosing in Sprague-Dawley rats. Analyze plasma via LC-MS/MS at 0, 1, 2, 4, 8, 24 h post-dose to calculate AUC, Cmax, and t½.
Data Analysis and Validation
Q. How should researchers validate the environmental stability or degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis Studies : Incubate at pH 3–9 (37°C) and analyze degradation products via LC-MS. Pyridinone ring hydrolysis is pH-dependent, with accelerated degradation under acidic conditions .
- Photostability : Expose to UV light (λ = 254 nm) for 48 h; monitor via TLC for byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
